(E)-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol hydrochloride
Description
The compound "(E)-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol hydrochloride" is a piperazine-based derivative characterized by a propan-2-ol linker connecting two distinct aromatic systems: a 5-chloro-2-methylphenyl-substituted piperazine and a 2-methoxy-4-(prop-1-en-1-yl)phenoxy group. Its hydrochloride salt enhances solubility and bioavailability, a common modification in pharmacologically active compounds.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31ClN2O3.ClH/c1-4-5-19-7-9-23(24(14-19)29-3)30-17-21(28)16-26-10-12-27(13-11-26)22-15-20(25)8-6-18(22)2;/h4-9,14-15,21,28H,10-13,16-17H2,1-3H3;1H/b5-4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWRESBXDSCJLI-FXRZFVDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol hydrochloride, often referred to as a piperazine derivative, has garnered attention due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a complex structure that includes a piperazine ring, a chlorinated phenyl group, and a methoxy-substituted phenol moiety. The molecular formula is with a molecular weight of approximately 425.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H30ClN2O2 |
| Molecular Weight | 425.39 g/mol |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the serotonin and dopamine receptors. Piperazine derivatives are known for their ability to modulate these receptors, which can lead to various pharmacological effects such as anxiolytic, antidepressant, and antipsychotic activities.
Key Mechanisms:
- Serotonin Receptor Modulation : The compound may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction : Its effects on dopamine receptors can affect psychotropic outcomes, making it a candidate for neuropsychiatric disorders.
- Anti-Cancer Properties : Some studies suggest that similar piperazine compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
1. Anti-Cancer Activity
Research has demonstrated that certain piperazine derivatives exhibit significant anti-cancer properties. For instance, studies on related compounds have shown effectiveness against small cell lung cancer (SCLC) cell lines with IC50 values around 3.21 μM . The structure–activity relationship indicates that modifications in the piperazine ring can enhance potency.
2. Neuroprotective Effects
Compounds similar to this compound have shown neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells . These effects are often mediated through the inhibition of pathways like NF-kB.
3. Antimicrobial Activity
Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific data on this compound is limited. The presence of the chlorinated phenyl group is hypothesized to contribute to enhanced antimicrobial activity due to increased lipophilicity .
Case Studies
Case Study 1: Anti-Cancer Efficacy
In a study evaluating the efficacy of benzamide derivatives against SCLC, it was found that modifications similar to those present in our compound led to enhanced cytotoxicity in murine models . The study highlighted the importance of substituents on the piperazine ring in determining biological activity.
Case Study 2: Neuroprotective Mechanisms
A related compound was tested for its neuroprotective effects in scopolamine-induced models of Alzheimer’s disease. Results indicated significant improvements in cognitive function, attributed to the compound's ability to reduce amyloid-beta aggregation and oxidative stress .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar piperazine structures often exhibit antidepressant properties. The modulation of serotonin and norepinephrine levels in the brain is crucial for alleviating depressive symptoms. Studies have shown that derivatives of piperazine can enhance serotonin receptor activity, thus potentially benefiting patients with depression .
Anxiolytic Effects
The compound's interaction with various neurotransmitter receptors may also provide anxiolytic effects. By targeting the GABAergic system, it could help reduce anxiety levels in patients, similar to existing anxiolytics that utilize piperazine derivatives .
Antipsychotic Potential
Given its structural similarity to known antipsychotic agents, this compound may be investigated for its efficacy in treating schizophrenia and other psychotic disorders. The ability to modulate dopamine D2 receptors is critical for antipsychotic activity, and studies on related compounds suggest a promising avenue for research .
Clinical Trials on Piperazine Derivatives
Several clinical trials have evaluated the safety and efficacy of piperazine derivatives in treating mood disorders. For instance, studies have demonstrated significant improvements in patients' symptoms when treated with similar compounds, supporting the hypothesis that this compound could yield comparable results .
Animal Models
Animal studies using models of depression and anxiety have shown promising results with piperazine-based compounds, indicating reduced behavioral despair and increased exploratory behavior in treated subjects . These findings reinforce the potential applicability of (E)-1-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)propan-2-ol hydrochloride in future therapeutic settings.
Comparison with Similar Compounds
Key Observations :
- The electron-donating methoxy group may stabilize receptor interactions via hydrogen bonding, while the propenyl group introduces steric and conformational constraints.
- Piperazine Ring : The 5-chloro-2-methylphenyl group is conserved across analogs, suggesting a shared role in receptor anchoring, likely via hydrophobic interactions with dopamine (D₂) or serotonin (5-HT₁A) receptors.
- Nitro vs. Propenyl: The nitro group in the analog is strongly electron-withdrawing, reducing electron density on the phenoxy ring and possibly weakening π-π stacking with receptor aromatic residues. This may explain its predicted lower 5-HT₁A affinity compared to the target compound.
Research Findings and Pharmacological Implications
- Structural Similarity Analysis: Graph-based comparison methods (e.g., maximum common subgraph detection) reveal that the target compound shares ~85% structural similarity with its nitro-substituted analog , primarily differing in the phenoxy substituents. Tanimoto coefficients (using MACCS keys) further quantify similarity at 0.72, indicating moderate overlap in pharmacophoric features .
- Receptor Binding Hypotheses : Molecular docking studies of analogous arylpiperazines suggest that the propan-2-ol linker facilitates hydrogen bonding with serine/threonine residues in 5-HT₁A receptors, while the piperazine moiety interacts with transmembrane helices. The propenyl group’s (E)-configuration may sterically hinder binding to off-target receptors, improving selectivity.
- Metabolic Stability : The propenyl group in the target compound is susceptible to oxidative metabolism (e.g., epoxidation), whereas the nitro group in may confer resistance to hepatic degradation but increase toxicity risks.
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions controlled to ensure high yield and purity?
The synthesis typically involves multi-step organic reactions, including nucleophilic substitution for piperazine linkage and Williamson ether synthesis for the propan-2-ol backbone. Key steps require precise control of temperature (50–80°C), anhydrous conditions for acid-sensitive intermediates, and pH adjustments during salt formation. Post-synthesis purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization from ethanol. Yield optimization (>70%) is achieved via stoichiometric balancing of reactive groups, monitored by TLC .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR validates proton environments (e.g., methoxy singlet at δ 3.8 ppm) and carbon frameworks.
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 469.4) and detects fragmentation patterns.
- X-ray Crystallography: Resolves stereochemistry of the (E)-configured propenyl group and hydrochloride salt formation . Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers investigate receptor binding profiles and functional activity in vitro?
- Radioligand Binding Assays: Use tritiated analogs to quantify affinity for serotonin (5-HT₁A/₂A) or dopamine (D₂/D₃) receptors. Competitive displacement curves (IC₅₀ values) identify subtype selectivity .
- Functional Activity Assays: cAMP accumulation or calcium flux assays (via CHO cells expressing target GPCRs) determine agonist/antagonist behavior. Data normalization to reference ligands (e.g., ketanserin for 5-HT₂A) ensures reproducibility .
Q. What methodologies are used to study enantiomer-specific pharmacological effects?
- Chiral Chromatography: Use Chiralpak® columns (e.g., AD-H) with hexane/isopropanol to resolve enantiomers.
- Molecular Docking: Schrödinger Suite or AutoDock Vina models interactions between enantiomers and receptor active sites (e.g., 5-HT₁A hydrophobic pockets).
- In Vivo Behavioral Studies: Compare locomotor activity or anxiety models (elevated plus maze) in rodents dosed with isolated enantiomers .
Q. How can stability and degradation pathways be characterized under physiological conditions?
- Forced Degradation Studies: Expose the compound to heat (40–60°C), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and oxidative stress (H₂O₂). Monitor degradation via LC-MS to identify major byproducts (e.g., demethylation or piperazine ring cleavage).
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion using UPLC-QTOF. CYP450 isoform contributions are assessed with selective inhibitors (e.g., ketoconazole for CYP3A4) .
Q. What strategies are recommended for Structure-Activity Relationship (SAR) studies?
- Analog Synthesis: Modify substituents (e.g., replace 5-chloro-2-methylphenyl with fluorophenyl) and assess impact on receptor binding.
- 3D-QSAR Models: CoMFA or CoMSIA correlates steric/electrostatic fields with activity data to guide rational design .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen bond acceptors in the piperazine region) using Discovery Studio .
Q. How can researchers develop validated analytical methods for quantification in biological matrices?
- Sample Preparation: Plasma protein precipitation with acetonitrile followed by SPE (C18 cartridges) to isolate the compound.
- LC-MS/MS Method Validation: Optimize MRM transitions (e.g., m/z 469.4 → 152.1), validate linearity (1–1000 ng/mL), and assess matrix effects (<15% CV) per ICH guidelines .
Methodological Considerations Table
| Research Aspect | Key Techniques | Critical Parameters |
|---|---|---|
| Synthesis Optimization | Column chromatography, TLC monitoring | Solvent polarity, reaction time |
| Receptor Profiling | Radioligand binding, cAMP assays | Receptor subtype selectivity, EC₅₀/IC₅₀ values |
| Enantiomer Resolution | Chiral HPLC, molecular docking | Column temperature, docking score thresholds |
| Metabolic Stability | Liver microsome incubation, UPLC-QTOF | NADPH concentration, incubation time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
